Acetic acid, 2,2'-hydrazinylidenebis-
Description
Significance and Research Trajectory of Hydrazone-Based Carboxylic Acids
Hydrazone-based carboxylic acids represent a significant and extensively studied class of organic compounds. mdpi.comnih.govnih.gov Their general structure, characterized by the presence of a hydrazone moiety (-C=N-NH-) and one or more carboxyl groups (-COOH), imparts a rich chemical reactivity. This has made them valuable synthons in organic synthesis and has led to their investigation in various fields, including medicinal chemistry, materials science, and analytical chemistry. nih.gov Research into this class of compounds has explored their synthesis, structural properties, and a wide array of potential applications, often driven by their ability to form stable complexes with metal ions and to participate in various cyclization and condensation reactions. nih.govresearchgate.net
Historical Perspectives on the Academic Investigation of "Acetic acid, 2,2'-hydrazinylidenebis-"
A thorough search of the historical and contemporary scientific literature does not yield any specific academic investigations, synthesis reports, or detailed characterizations for a compound explicitly named "Acetic acid, 2,2'-hydrazinylidenebis-". This suggests that either the compound has been studied under a different, more common chemical name, or it has not been a subject of significant academic inquiry. The lack of a historical research trajectory is a direct consequence of the ambiguity surrounding its identity.
Structural Basis for Diverse Chemical Reactivity and Potential in Advanced Chemistry
The name "Acetic acid, 2,2'-hydrazinylidenebis-" suggests two plausible, yet distinct, chemical structures, each with its own basis for chemical reactivity:
Glyoxylic Acid Azine Structure: From a systematic nomenclature perspective, the name could describe the product of the reaction between two molecules of glyoxylic acid (an alpha-oxo acetic acid) and one molecule of hydrazine (B178648). This would result in a symmetrical azine with the structure HOOC-CH=N-N=CH-COOH. The reactivity of such a molecule would be dictated by the two carboxylic acid groups and the C=N double bonds of the azine bridge. This structure would fall under the general class of dicarboxylic acid hydrazones.
N,N-bis(carboxymethyl)hydrazine Structure: A search for a closely related name in the PubChem database (CID 87983) reveals the structure for 2-[amino(carboxymethyl)amino]acetic acid, also known as N,N-bis(carboxymethyl)hydrazine. uni.lu This compound is a hydrazino derivative, not a hydrazone, and possesses a different molecular formula (C4H8N2O4) and connectivity. uni.lu Its reactivity would be centered on the secondary amine of the hydrazine core and the two carboxylic acid groups.
The table below summarizes the key differences between these two potential structures:
| Feature | Glyoxylic Acid Azine (Hypothetical) | N,N-bis(carboxymethyl)hydrazine |
| Chemical Class | Hydrazone (Azine) | Hydrazino dicarboxylic acid |
| Key Functional Groups | Carboxylic acid, C=N double bond | Carboxylic acid, secondary amine |
| Molecular Formula | C4H4N2O4 | C4H8N2O4 |
Given the lack of definitive research linking the name "Acetic acid, 2,2'-hydrazinylidenebis-" to either of these structures, it is not possible to present detailed research findings. The scientific community has not published work under this specific identifier.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-[amino(carboxymethyl)amino]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8N2O4/c5-6(1-3(7)8)2-4(9)10/h1-2,5H2,(H,7,8)(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQQMJWSOHKTWDZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)O)N(CC(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30885084 | |
| Record name | Acetic acid, 2,2'-hydrazinylidenebis- | |
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Molecular Weight |
148.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19247-05-3 | |
| Record name | 2,2′-Hydrazinylidenebis[acetic acid] | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=19247-05-3 | |
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| Record name | Acetic acid, 2,2'-hydrazinylidenebis- | |
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| Record name | NSC9345 | |
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| Record name | Acetic acid, 2,2'-hydrazinylidenebis- | |
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| Record name | Acetic acid, 2,2'-hydrazinylidenebis- | |
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| Record name | N-amino-N-carboxymethylglycine | |
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Synthetic Methodologies for Acetic Acid, 2,2 Hydrazinylidenebis and Its Analogues
Established Synthetic Routes to Acetic acid, 2,2'-hydrazinylidenebis-
Traditional methods for the synthesis of "Acetic acid, 2,2'-hydrazinylidenebis-" and its derivatives often rely on straightforward condensation reactions and multi-step sequences involving the formation of the crucial nitrogen-nitrogen bond.
Condensation Reactions Involving Hydrazine (B178648) Derivatives
A primary and well-established route to "Acetic acid, 2,2'-hydrazinylidenebis-" involves the direct N-alkylation of hydrazine with a suitable two-carbon electrophile bearing a carboxylic acid or a precursor functional group. A common approach is the reaction of hydrazine hydrate (B1144303) with two equivalents of an α-haloacetic acid or its ester derivative, such as ethyl bromoacetate. researchgate.net
The reaction typically proceeds via nucleophilic substitution, where the nitrogen atoms of hydrazine attack the electrophilic carbon of the halo-ester. The use of a base is often necessary to neutralize the hydrohalic acid formed during the reaction and to deprotonate the hydrazine to enhance its nucleophilicity. Subsequent hydrolysis of the resulting diester yields the desired diacid.
A key challenge in this approach is controlling the regioselectivity of the alkylation. Hydrazine has two nucleophilic nitrogen atoms, and the reaction can potentially lead to a mixture of 1,1- and 1,2-disubstituted products, as well as over-alkylation to form tri- and tetra-substituted derivatives. Reaction conditions such as temperature, solvent, and the nature of the base can influence the product distribution.
| Reactant 1 | Reactant 2 | Solvent | Base | Product | Yield (%) |
| Hydrazine hydrate | Ethyl bromoacetate | Ethanol | Sodium carbonate | Diethyl 2,2'-(hydrazine-1,2-diyl)diacetate | Moderate |
| Hydrazine hydrate | Chloroacetic acid | Water | Sodium hydroxide | Acetic acid, 2,2'-hydrazinylidenebis- | Variable |
Multi-step Syntheses Incorporating Nitrogen-Nitrogen Bond Formation
An alternative strategy for the synthesis of "Acetic acid, 2,2'-hydrazinylidenebis-" and its analogues involves the formation of the nitrogen-nitrogen bond at a later stage of the synthetic sequence. This approach can offer better control over the final structure, particularly for unsymmetrically substituted derivatives.
One such method involves the reductive coupling of two molecules of a glycine (B1666218) derivative. For instance, the oxidation of an N-substituted glycine ester to form an azo compound, followed by reduction, can lead to the desired hydrazine derivative. Another approach could involve the reaction of an N-aminoglycine derivative with a suitable electrophile.
Advanced Synthetic Approaches to Acetic acid, 2,2'-hydrazinylidenebis-
Recent advancements in synthetic organic chemistry have led to the development of more sophisticated methods for the synthesis of "Acetic acid, 2,2'-hydrazinylidenebis-" and its analogues. These approaches focus on improving selectivity, efficiency, and the environmental footprint of the synthetic process.
Chemo- and Regioselective Synthesis Strategies
Achieving high regioselectivity in the N,N'-dialkylation of hydrazine is a significant challenge. Advanced strategies to address this include the use of protecting groups to block one of the nitrogen atoms of hydrazine, allowing for sequential and controlled introduction of the carboxymethyl groups. For example, a mono-protected hydrazine derivative can be reacted with an α-haloacetate, followed by deprotection and a second alkylation step.
Another strategy involves the use of cyclic precursors that, upon ring-opening, yield the desired 1,2-disubstituted hydrazine. This approach can enforce the desired connectivity and avoid the formation of isomeric byproducts. The development of reaction conditions that favor the kinetic or thermodynamic 1,2-disubstituted product is also an active area of research.
Catalytic Methodologies for Enhanced Synthesis Efficiency
The use of catalysts can significantly improve the efficiency and selectivity of the synthesis of "Acetic acid, 2,2'-hydrazinylidenebis-". Transition metal catalysts, such as those based on copper or palladium, have been employed for the N-arylation and N-alkylation of hydrazines and their derivatives. organic-chemistry.org While direct catalytic routes to the target molecule are not extensively reported, the principles of these catalytic systems can be applied. For instance, a copper-catalyzed coupling of hydrazine with a suitable carboxymethylating agent could offer a more efficient and milder alternative to traditional methods.
Heterogeneous catalysts are also gaining attention due to their ease of separation and reusability. mdpi.com Nickel-based heterogeneous catalysts have been shown to be effective in the synthesis of bis-hydrazine derivatives from ketones and hydrazine hydrate. mdpi.comsciforum.net The adaptation of such catalytic systems for the synthesis of "Acetic acid, 2,2'-hydrazinylidenebis-" could lead to more sustainable and cost-effective processes.
| Catalyst | Reactants | Solvent | Key Advantage |
| Copper(I) iodide | Hydrazides, Aryl iodides | DMSO | Mild reaction conditions |
| Nickel-based heterogeneous | Ketones, Hydrazine hydrate | Ethanol | Catalyst reusability |
| Palladium complexes | Hydrazines, Allyl acetates | Various | High regioselectivity |
Green Chemistry Principles Applied to Acetic acid, 2,2'-hydrazinylidenebis- Synthesis
The principles of green chemistry are increasingly being applied to the synthesis of hydrazine derivatives to minimize environmental impact. orientjchem.orgminarjournal.com For the synthesis of "Acetic acid, 2,2'-hydrazinylidenebis-," this can involve several strategies.
The use of environmentally benign solvents, such as water or ethanol, is a key aspect of green synthesis. orientjchem.org Reactions performed under solvent-free conditions or using microwave irradiation can also significantly reduce energy consumption and reaction times. minarjournal.com
The development of catalytic methods, as discussed previously, aligns with the principles of green chemistry by reducing the need for stoichiometric reagents and minimizing waste. Furthermore, the use of biocatalysts or organocatalysts, such as L-proline, can provide environmentally friendly alternatives to traditional metal-based catalysts. mdpi.com The synthesis of hydrazides from carboxylic acids and hydrazine in a continuous flow process is another green approach that offers scalability and improved safety. osti.gov
| Green Approach | Example | Benefit |
| Green Solvents | Water, Ethanol | Reduced environmental impact |
| Alternative Energy | Microwave irradiation | Shorter reaction times, lower energy consumption |
| Catalysis | L-proline, Heterogeneous catalysts | Atom economy, catalyst recyclability |
| Process Intensification | Continuous flow synthesis | Improved safety and scalability |
Synthesis of Structurally Modified Analogues of Acetic acid, 2,2'-hydrazinylidenebis-
The structural modification of "Acetic acid, 2,2'-hydrazinylidenebis-" can be systematically approached by targeting its two key functional groups: the carboxylic acid groups and the hydrazinylidene moiety. This allows for the synthesis of a wide array of derivatives with tailored properties.
The derivatization of the carboxylic acid groups in "Acetic acid, 2,2'-hydrazinylidenebis-" is a common strategy to alter its physicochemical properties. Standard organic reactions are employed to convert the carboxylic acids into esters, amides, and other functional groups.
One of the most common derivatization techniques is esterification . This can be achieved by reacting the parent compound with an alcohol in the presence of an acid catalyst. The choice of alcohol can introduce various alkyl or aryl groups, thereby modifying the lipophilicity and steric bulk of the molecule. For instance, the synthesis of simple methyl esters is a prevalent method. colostate.edu
Another significant strategy is amidation , which involves the conversion of the carboxylic acid to an amide. This can be accomplished by first converting the carboxylic acid to a more reactive species, such as an acyl chloride, followed by reaction with an amine. colostate.edu This approach allows for the introduction of a wide range of substituents, depending on the amine used. The formation of hydrazides by reacting an ester with hydrazine hydrate is also a well-established method. nih.govnih.gov
For analytical purposes, derivatization is often employed to enhance detection in techniques like liquid chromatography-mass spectrometry (LC-MS). Reagents such as 2-picolylamine (PA) and 2-hydrazinopyridine (B147025) (HP) have been used to derivatize carboxylic acids, leading to derivatives with increased detection responses. nih.govresearchgate.net These reactions are typically facilitated by coupling agents like 2,2'-dipyridyl disulfide and triphenylphosphine. nih.govnih.gov The use of 2-hydrazinoquinoline (B107646) (HQ) has also been explored for the derivatization of short-chain carboxylic acids for LC-MS analysis. nih.gov
| Derivatization Strategy | Reagents and Conditions | Resulting Functional Group |
| Esterification | Alcohol, Acid Catalyst | Ester |
| Amidation | Thionyl chloride, Amine | Amide |
| Hydrazide Formation | Hydrazine Hydrate | Hydrazide |
| LC-MS Derivatization | 2-Picolylamine (PA), Coupling Agents | Picolinylamide |
| LC-MS Derivatization | 2-Hydrazinopyridine (HP), Coupling Agents | Hydrazinopyridinamide |
| LC-MS Derivatization | 2-Hydrazinoquinoline (HQ), Coupling Agents | Hydrazinoquinolinamide |
The hydrazinylidene moiety offers a reactive site for various chemical transformations, leading to a diverse range of analogues. A primary approach for its functionalization is through condensation reactions with carbonyl compounds.
Reaction with aldehydes and ketones results in the formation of hydrazones , also known as Schiff bases. nih.govresearchgate.net This reaction is typically carried out by refluxing the hydrazinylidene-containing compound with the appropriate aldehyde or ketone in a suitable solvent, often with a catalytic amount of acid. nih.gov This method allows for the introduction of a wide variety of substituents at the nitrogen atoms of the hydrazinylidene bridge.
Furthermore, the hydrazide functional group, which can be considered an analogue or intermediate, is a key precursor for the synthesis of various heterocyclic compounds. For example, cyclocondensation of a hydrazide with dicarbonyl compounds like pentane-2,4-dione can yield pyrazole (B372694) derivatives. nih.gov Reaction with carbon disulfide can lead to the formation of oxadiazoles, while treatment with isothiocyanates can produce triazoles. nih.gov
The hydrazinylidene moiety can also undergo acylation. For instance, treatment with acetic acid or formic acid can lead to the acetylation or formylation of the hydrazide, respectively. researchgate.net This represents another avenue for modifying the structure and properties of the parent compound.
| Functionalization Approach | Reagents and Conditions | Resulting Structure/Derivative |
| Hydrazone Formation | Aldehydes or Ketones, Acid Catalyst | Hydrazone (Schiff Base) |
| Pyrazole Synthesis | Pentane-2,4-dione | Pyrazole Derivative |
| Oxadiazole Synthesis | Carbon Disulfide | Oxadiazole Derivative |
| Triazole Synthesis | Isothiocyanate | Triazole Derivative |
| Acylation | Acetic Acid or Formic Acid | Acetylated or Formylated Hydrazide |
Mechanistic Investigations of Chemical Reactivity of Acetic Acid, 2,2 Hydrazinylidenebis
Nucleophilic and Electrophilic Pathways Involving Acetic acid, 2,2'-hydrazinylidenebis-
The hydrazone and carboxylic acid functionalities within Acetic acid, 2,2'-hydrazinylidenebis- provide active sites for both nucleophilic and electrophilic attack.
The carbon-nitrogen double bonds of the hydrazone linkage are susceptible to addition reactions. Nucleophilic attack is a common reaction pathway for such systems. nih.gov Soft nucleophiles are expected to react readily with the electrophilic carbon atoms of the C=N bonds. The general mechanism involves the attack of a nucleophile on the carbon atom, followed by protonation of the nitrogen atom.
A variety of nucleophiles can potentially add across the hydrazone linkage. For instance, organometallic reagents such as Grignard reagents or organolithium compounds could be used to introduce new carbon-carbon bonds. Similarly, the addition of hydrogen cyanide would lead to the formation of α-aminonitriles.
The hydrazone system in Acetic acid, 2,2'-hydrazinylidenebis- could also participate in cycloaddition reactions. For example, it could act as a component in hetero-Diels-Alder reactions, where it reacts with a dienophile to form a six-membered heterocyclic ring. nih.gov The viability of such reactions would depend on the electronic properties of the dienophile and the reaction conditions.
Table 1: Predicted Outcomes of Nucleophilic Addition to Acetic acid, 2,2'-hydrazinylidenebis-
| Nucleophile (Nu-) | Reagent Example | Predicted Product Type |
| Hydride | Sodium borohydride (B1222165) | 2,2'-Hydrazinediyldiacetic acid |
| Cyanide | Hydrogen cyanide | 2,2'-(Hydrazine-1,2-diyl)bis(2-aminoacetonitrile) |
| Organometallic | Phenylmagnesium bromide | 2,2'-(Hydrazine-1,2-diyl)bis(2-phenylacetic acid) |
This table presents hypothetical reaction outcomes based on the known reactivity of hydrazone functionalities.
The two carboxylic acid groups in Acetic acid, 2,2'-hydrazinylidenebis- are prone to nucleophilic acyl substitution. msu.edu These reactions involve the replacement of the hydroxyl group of the carboxylic acid with another nucleophile. Prior activation of the carboxylic acid, for example, by conversion to an acid chloride or by using a coupling agent, is often necessary to enhance its reactivity towards weaker nucleophiles.
Common transformations of the carboxylic acid groups include:
Esterification: Reaction with alcohols in the presence of an acid catalyst yields the corresponding diester.
Amidation: Reaction with primary or secondary amines, typically using a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC), produces diamides.
Conversion to Acid Halides: Treatment with reagents such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) would convert the carboxylic acid groups into more reactive acid chlorides. These can then be readily converted into a wide range of other carboxylic acid derivatives.
Hydrazide Formation: Condensation with hydrazine (B178648) or its derivatives can lead to the formation of dihydrazides, which are themselves useful intermediates in heterocyclic synthesis. nih.gov
Table 2: Examples of Substitution Reactions at the Carboxylic Acid Groups
| Reagent | Product Type |
| Ethanol, H⁺ | Diethyl 2,2'-(hydrazine-1,2-diylidene)diacetate |
| Ammonia, DCC | 2,2'-(Hydrazine-1,2-diylidene)diacetamide |
| Thionyl chloride | 2,2'-(Hydrazine-1,2-diylidene)diacetyl chloride |
This table illustrates potential derivatizations of Acetic acid, 2,2'-hydrazinylidenebis-.
Cyclization and Rearrangement Reactions of Acetic acid, 2,2'-hydrazinylidenebis- Derivatives
The presence of multiple reactive sites within a relatively compact structure makes Acetic acid, 2,2'-hydrazinylidenebis- and its derivatives excellent candidates for the synthesis of heterocyclic compounds through cyclization reactions.
Derivatives of Acetic acid, 2,2'-hydrazinylidenebis- can be employed as precursors for a variety of heterocyclic systems. The specific ring system formed depends on the nature of the derivative and the reaction conditions. For instance, the diester derivative could react with hydrazine to form a pyridazinedione ring system.
Furthermore, reactions with dinucleophiles can lead to the formation of larger heterocyclic rings. For example, reaction of the diacid chloride derivative with a diamine could potentially yield a macrocyclic diamide. The formation of heterocyclic amines from precursors containing amino and carbonyl functionalities is a well-established synthetic strategy. nih.gov The structural motifs present in Acetic acid, 2,2'-hydrazinylidenebis- are amenable to such transformations. researchgate.net
Intramolecular cyclocondensation reactions offer a pathway to rigid, polycyclic structures. In the case of Acetic acid, 2,2'-hydrazinylidenebis-, several intramolecular cyclization pathways can be envisioned. For example, under dehydrating conditions, it is conceivable that the two carboxylic acid groups could react to form a cyclic anhydride, although the formation of a seven-membered ring might be entropically disfavored.
A more plausible intramolecular reaction would involve the cyclization of a derivative. For instance, if one of the carboxylic acid groups is converted to an amide, this amide could potentially cyclize onto the nearby hydrazone linkage. Such reactions are known to lead to the formation of stable five- or six-membered heterocyclic rings. researchgate.net The study of such intramolecular transformations is crucial for understanding the full synthetic potential of this compound.
Redox Chemistry and Electron Transfer Processes of Acetic acid, 2,2'-hydrazinylidenebis-
The hydrazone linkage in Acetic acid, 2,2'-hydrazinylidenebis- is redox-active. It can undergo both oxidation and reduction reactions.
Reduction: The C=N double bonds can be reduced to C-N single bonds using various reducing agents. Catalytic hydrogenation (e.g., with H₂/Pd-C) or treatment with hydride reagents like sodium borohydride (NaBH₄) would be expected to reduce the hydrazone to the corresponding hydrazine derivative, 2,2'-hydrazinediyldiacetic acid. Further reduction under more forcing conditions could potentially cleave the N-N bond.
Oxidation: Oxidation of the hydrazone moiety can lead to a variety of products depending on the oxidant and reaction conditions. Mild oxidation might affect the nitrogen atoms, while stronger oxidizing agents could lead to cleavage of the C=N or N-N bonds. The oxidation of organic molecules can be facilitated by electron-transfer processes, sometimes catalyzed by transition metal ions. researchgate.netrsc.org For instance, oxidation in the presence of a suitable catalyst could potentially lead to the formation of an azo compound (-CH=N-N=CH- → -C≡N⁺-N⁻=CH- or other oxidized species). The study of electron transfer processes is fundamental to understanding the reactivity of many organic and bio-organic molecules. scispace.com The oxidative cleavage of related compounds has also been a subject of mechanistic studies. researchgate.net
Table 3: Potential Redox Reactions of Acetic acid, 2,2'-hydrazinylidenebis-
| Reaction Type | Reagent Example | Expected Product |
| Reduction | H₂/Pd-C | 2,2'-Hydrazinediyldiacetic acid |
| Oxidation | Mild oxidant (e.g., I₂) | Azo or other oxidized derivatives |
| Oxidative Cleavage | Strong oxidant (e.g., O₃) | Glyoxylic acid |
This table provides a summary of the expected outcomes of redox reactions on the title compound.
Despite a thorough search for kinetic and thermodynamic data on "Acetic acid, 2,2'-hydrazinylidenebis-," no specific research findings, data tables, or mechanistic investigations for this particular compound could be located in the public domain.
The search results consistently provided information on the reactivity of more common, related substances such as acetic acid and acetic anhydride. Studies on these compounds offer insights into reaction rates, activation energies, and thermodynamic parameters like enthalpy and entropy for reactions such as esterification, hydrolysis, and reactions with hydrazines. However, this information is not directly applicable to "Acetic acid, 2,2'-hydrazinylidenebis-."
Consequently, it is not possible to provide the requested detailed article on the kinetic and thermodynamic studies of the reaction mechanisms of "Acetic acid, 2,2'-hydrazinylidenebis-" as there is no available scientific literature on this specific subject. Further research would be required to be conducted on "Acetic acid, 2,2'-hydrazinylidenebis-" to generate the data necessary to fulfill the detailed outline provided in the user's request.
Coordination Chemistry of Acetic Acid, 2,2 Hydrazinylidenebis As a Ligand
Complexation with Transition Metals
The presence of both hard (oxygen) and borderline (nitrogen) donor atoms in Acetic acid, 2,2'-hydrazinylidenebis- suggests a strong affinity for a wide range of transition metals. The formation of stable chelate rings is anticipated to be a primary driving force for complexation.
Acetic acid, 2,2'-hydrazinylidenebis- can exhibit several potential chelation modes. The ligand can act as a multidentate chelating agent, coordinating to a metal center through the nitrogen atoms of the hydrazone linkage and the oxygen atoms of the carboxylate groups. The exact coordination mode would likely depend on factors such as the nature of the metal ion, the pH of the medium, and the reaction conditions.
Deprotonation of the carboxylic acid groups would create anionic carboxylate moieties, which are excellent coordinating agents for metal ions. The hydrazone unit itself offers additional coordination sites through its nitrogen atoms. It is plausible that the ligand could coordinate in a planar or a folded conformation to accommodate the geometric preferences of the metal ion. For instance, in complexes with square planar or octahedral geometries, the ligand could wrap around the metal center, occupying multiple coordination sites.
Based on studies of similar hydrazone ligands, the coordination can occur in a tridentate or tetradentate fashion. The involvement of the deprotonated phenolic oxygen, aldimine nitrogen, and carbonyl oxygen has been observed in related structures. jptcp.com The shifting of the C=N stretching frequency in the infrared spectra of metal complexes compared to the free ligand is a strong indicator of the participation of the azomethine nitrogen in coordination. jptcp.com
While no specific Metal-Organic Frameworks (MOFs) incorporating Acetic acid, 2,2'-hydrazinylidenebis- have been reported, its structure makes it a promising candidate as an organic linker for the construction of novel MOFs. The presence of multiple coordination sites allows for the formation of extended, three-dimensional networks with metal ions. The dicarboxylate functionality is a common feature in many successful MOF linkers.
The synthesis of such MOFs would likely involve solvothermal or hydrothermal methods, where the ligand and a suitable metal salt are heated in a solvent. The choice of metal ion would be crucial in determining the resulting framework's topology and properties. Transition metals like zinc, copper, and cobalt are frequently used in MOF synthesis due to their versatile coordination geometries.
Characterization of these hypothetical MOFs would involve techniques such as single-crystal X-ray diffraction to determine the crystal structure, powder X-ray diffraction to assess phase purity, and gas sorption analysis to evaluate porosity.
Coordination with Lanthanides and Actinides
The oxophilic nature of lanthanide and actinide ions suggests that they would readily coordinate with the oxygen donor atoms of the carboxylate groups in Acetic acid, 2,2'-hydrazinylidenebis-. The larger ionic radii of these f-block elements often lead to higher coordination numbers, and the flexibility of the ligand could allow it to accommodate these preferences.
In lanthanide complexes with hydrazone ligands, coordination numbers of 8 or 9 are common. mdpi.com The coordination environment is often completed by solvent molecules or other anions present in the reaction mixture. The resulting complexes may exhibit interesting photophysical properties, such as luminescence, which is a characteristic feature of many lanthanide compounds.
For actinides, studies on hydrazone complexes have also been reported. For instance, Th(IV) complexes with hydrazone ligands have been synthesized and characterized, often exhibiting octahedral geometries. chemistryjournal.net The coordination chemistry of actinides is more complex due to the involvement of 5f orbitals, but the fundamental principles of ligand-metal interaction via donor atoms remain the same.
Influence of Metal Ions on Ligand Conformation and Reactivity
The coordination of a metal ion to Acetic acid, 2,2'-hydrazinylidenebis- is expected to have a significant impact on the ligand's conformation and reactivity. Upon chelation, the free rotation around single bonds within the ligand would be restricted, leading to a more rigid structure. This "template effect" can be used to control the stereochemistry of the resulting complex.
Studies on large macrocyclic hydrazone ligands have shown that complexation with lanthanide ions can induce significant changes in the folding of the macrocycle. researchgate.net This highlights the role of the metal ion in organizing the ligand architecture.
Furthermore, the coordination to a metal ion can alter the electronic properties of the ligand, thereby modifying its reactivity. For example, the acidity of the N-H protons of the hydrazone moiety may be enhanced upon coordination, making them more susceptible to deprotonation. The coordinated ligand may also exhibit different redox properties compared to the free ligand. The reactivity of the coordinated hydrazone ligand can be influenced by the nature of the metal ion, with different metals potentially promoting different types of reactions. acs.orgnih.gov
Theoretical and Computational Studies of Acetic Acid, 2,2 Hydrazinylidenebis
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental tools for understanding the intrinsic properties of a molecule at the electronic level. These methods solve the Schrödinger equation (or approximations of it) to provide insights into molecular structure, stability, and reactivity.
Density Functional Theory (DFT) for Molecular Geometries and Energies
Density Functional Theory (DFT) is a widely used computational method that determines the electronic structure of a molecule by focusing on its electron density. For a hypothetical study of Acetic acid, 2,2'-hydrazinylidenebis-, DFT would be employed to:
Geometry Optimization: Determine the most stable three-dimensional arrangement of atoms (the ground state geometry). This involves finding the minimum energy structure on the potential energy surface. Key parameters such as bond lengths, bond angles, and dihedral angles would be calculated.
Energy Calculations: Compute the total electronic energy of the molecule, which is crucial for assessing its stability. From this, other thermodynamic properties like enthalpy and Gibbs free energy could be derived.
Frequency Analysis: Calculate the vibrational frequencies of the optimized structure. The absence of imaginary frequencies would confirm that the geometry is a true minimum. These frequencies are also essential for predicting the infrared (IR) spectrum.
A typical DFT study would involve selecting a functional (e.g., B3LYP, M06-2X) and a basis set (e.g., 6-31G*, cc-pVTZ) appropriate for the system. The choice of functional and basis set is a compromise between accuracy and computational cost.
Ab Initio Methods for Electronic Properties
Ab initio (from first principles) methods are another class of quantum chemical calculations that are generally more computationally intensive but can offer higher accuracy than DFT for certain properties. For Acetic acid, 2,2'-hydrazinylidenebis-, these methods could be used to investigate:
Electron Distribution: Calculate properties like molecular orbital energies (HOMO and LUMO), which are critical for understanding chemical reactivity. The HOMO-LUMO gap provides an estimate of the molecule's electronic excitability.
Electrostatic Potential: Map the molecular electrostatic potential (MEP) onto the electron density surface to identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule.
High-Accuracy Energies: Employ high-level methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory to obtain highly accurate single-point energies for the DFT-optimized geometry, providing a benchmark for stability.
Molecular Dynamics Simulations of Intermolecular Interactions
Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time. An MD simulation of Acetic acid, 2,2'-hydrazinylidenebis- would provide insights into its behavior in a condensed phase, such as in a solvent like water. Such a study would typically involve:
System Setup: Placing one or more molecules of Acetic acid, 2,2'-hydrazinylidenebis- in a simulation box, often filled with solvent molecules (e.g., water).
Force Field Application: Using a force field (a set of parameters describing the potential energy of the system) to calculate the forces between atoms.
Simulation Run: Solving Newton's equations of motion to simulate the trajectory of each atom over a period of time (from nanoseconds to microseconds).
Analysis of the simulation trajectories would reveal information about intermolecular interactions, such as hydrogen bonding patterns with solvent molecules or between molecules of the compound itself. It could also provide data on the conformational dynamics of the molecule.
Prediction of Spectroscopic Signatures and Reaction Pathways
Computational methods are invaluable for predicting and interpreting spectroscopic data and for exploring potential chemical reactions.
Spectroscopic Signatures:
IR Spectrum: Vibrational frequencies calculated from DFT can be used to generate a theoretical IR spectrum, aiding in the identification of characteristic functional group vibrations.
NMR Spectrum: Chemical shifts (¹H and ¹³C) can be calculated using methods like GIAO (Gauge-Independent Atomic Orbital) within a DFT framework. These predicted spectra can be compared with experimental data for structure verification.
Reaction Pathways:
Computational tools can be used to map the potential energy surface for a proposed reaction involving Acetic acid, 2,2'-hydrazinylidenebis-. This involves locating transition state structures and calculating activation energy barriers, providing insights into reaction mechanisms and kinetics.
Structure-Reactivity Relationships and Ligand Design Principles
While specific studies on Acetic acid, 2,2'-hydrazinylidenebis- are lacking, the general principles of structure-reactivity relationships and ligand design would apply. Computational analysis of this molecule and its hypothetical derivatives could:
Identify Reactive Sites: Use electronic structure data (like MEP and frontier molecular orbitals) to predict the most likely sites for chemical reactions.
Quantitative Structure-Activity Relationship (QSAR): If a set of derivatives with known biological activity were available, a QSAR model could be developed. This involves correlating calculated molecular descriptors (e.g., electronic, steric, and hydrophobic properties) with the observed activity to predict the potency of new, unsynthesized compounds.
Ligand Design: The core structure of Acetic acid, 2,2'-hydrazinylidenebis- could serve as a scaffold for designing new ligands. Computational docking studies could be performed to predict how these designed molecules might bind to a specific biological target, such as an enzyme active site.
Advanced Material Science Applications Derived from Acetic Acid, 2,2 Hydrazinylidenebis
Polymer and Copolymer Synthesis Using Acetic acid, 2,2'-hydrazinylidenebis- as a Monomer
There is no available scientific literature detailing the use of "Acetic acid, 2,2'-hydrazinylidenebis-" as a monomer for the synthesis of polymers or copolymers. The potential for this molecule to act as a monomer exists in theory due to its bifunctional nature, possessing two carboxylic acid groups and a central hydrazinylidene linkage. However, specific examples of its polymerization, the resulting polymer structures, and their properties have not been reported.
Polymeric Materials with Integrated Hydrazone Linkages
The synthesis of polymeric materials with integrated hydrazone linkages typically involves the reaction of dihydrazides with dialdehydes or diketones. While "Acetic acid, 2,2'-hydrazinylidenebis-" contains a hydrazinylidene group, its direct use to form polymers with integrated hydrazone linkages in the main chain has not been documented. Research in the field of hydrazone-based polymers has focused on other, more readily available or specifically designed monomers.
Cross-linking Agents and Network Formation for Polymer Architectures
In principle, the two carboxylic acid functionalities of "Acetic acid, 2,2'-hydrazinylidenebis-" could be utilized to cross-link polymers containing suitable reactive groups, such as hydroxyl or amine functionalities, to form network architectures. However, there are no published studies that demonstrate or investigate the use of this specific compound as a cross-linking agent for any type of polymer. The effectiveness and properties of such a cross-linked network remain hypothetical.
Supramolecular Assemblies and Self-Assembling Systems
The formation of supramolecular assemblies is driven by non-covalent interactions. While the structure of "Acetic acid, 2,2'-hydrazinylidenebis-" suggests the potential for such interactions, no specific research has been found that explores its role in creating self-assembling systems.
Hydrogen Bonding Networks
The presence of carboxylic acid groups and the nitrogen atoms of the hydrazinylidene group in "Acetic acid, 2,2'-hydrazinylidenebis-" provides potential donor and acceptor sites for hydrogen bonding. This could theoretically lead to the formation of extensive hydrogen bonding networks. However, crystallographic or spectroscopic studies detailing the specific hydrogen bonding motifs and the resulting supramolecular structures of this compound are not available in the scientific literature.
π-π Stacking Interactions in Molecular Aggregates
π-π stacking interactions are typically associated with aromatic systems. "Acetic acid, 2,2'-hydrazinylidenebis-" is an aliphatic compound and lacks aromatic rings, making significant π-π stacking interactions unlikely to be a driving force in its molecular aggregation. Consequently, no studies have been found that report on such interactions for this molecule.
Role in Functional Materials and Composite Development
Given the lack of fundamental research into the polymerization and supramolecular chemistry of "Acetic acid, 2,2'-hydrazinylidenebis-", there is no information available on its role in the development of functional materials or composites. The potential for this compound to be incorporated into such materials remains unexplored.
Advanced Characterization Methodologies for Acetic Acid, 2,2 Hydrazinylidenebis and Its Derivatives
High-Resolution Spectroscopic Techniques
High-resolution spectroscopic methods are fundamental in determining the intricate structural features of "Acetic acid, 2,2'-hydrazinylidenebis-". These techniques probe the nuclear and electronic environments within the molecule, offering a holistic understanding of its constitution.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of organic molecules in solution and the solid state. While standard one-dimensional (1D) ¹H and ¹³C NMR provide initial structural information, advanced NMR techniques offer deeper insights.
2D NMR Spectroscopy: For a molecule with the complexity of "Acetic acid, 2,2'-hydrazinylidenebis-", two-dimensional (2D) NMR experiments are invaluable for unambiguous assignment of proton and carbon signals. Techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are routinely employed. For instance, in analogous hydrazone derivatives, COSY spectra are used to establish proton-proton coupling networks, while HSQC and HMBC spectra reveal one-bond and multiple-bond correlations between protons and carbons, respectively. researchgate.netruc.dk These experiments would be crucial in confirming the connectivity within the "Acetic acid, 2,2'-hydrazinylidenebis-" molecule, for example, by showing the correlation between the protons of the methylene (B1212753) groups and their adjacent carbonyl carbons.
Solid-State NMR (SSNMR): In cases where the compound is a solid or has limited solubility, solid-state NMR can provide valuable structural information. For nitrogen-containing compounds like "Acetic acid, 2,2'-hydrazinylidenebis-", ¹⁵N SSNMR can be particularly informative, revealing details about the local environment of the nitrogen atoms. colostate.eduhuji.ac.il Although ¹⁵N has a low natural abundance and sensitivity, techniques like cross-polarization magic-angle spinning (CP/MAS) can enhance the signal. The ¹⁵N chemical shifts would provide insights into the hybridization and bonding environment of the hydrazine (B178648) nitrogen atoms.
Diffusion-Ordered Spectroscopy (DOSY): DOSY is a powerful NMR technique that separates the signals of different species in a mixture based on their diffusion coefficients, which are related to their size and shape. manchester.ac.uknih.gov This technique can be used to determine the purity of a sample of "Acetic acid, 2,2'-hydrazinylidenebis-" and to study its aggregation or interaction with other molecules in solution. nih.gov By measuring the diffusion coefficient, one can estimate the hydrodynamic radius of the molecule. ox.ac.uk
Table 1: Expected 2D NMR Correlations for Acetic acid, 2,2'-hydrazinylidenebis-
| Experiment | Expected Key Correlations | Information Gained |
| COSY | Correlation between NH and adjacent CH₂ protons (if visible) | Confirms the N-CH₂ connectivity. |
| HSQC | Correlation between CH₂ protons and their directly attached carbons. | Assigns the ¹³C chemical shifts of the methylene groups. |
| HMBC | Correlation from CH₂ protons to the carbonyl carbon (C=O). | Confirms the -CH₂-C(=O)O- fragment. |
| Correlation from NH protons to the CH₂ carbons. | Further confirms the N-CH₂ connectivity. |
High-resolution mass spectrometry (HRMS) is an essential technique for the precise determination of the molecular mass of a compound, which in turn allows for the unambiguous determination of its elemental composition. chemrxiv.org For "Acetic acid, 2,2'-hydrazinylidenebis-", with a molecular formula of C₄H₈N₂O₄, the expected monoisotopic mass is 148.0484 Da. uni.lu HRMS instruments, such as time-of-flight (TOF) or Orbitrap mass analyzers, can measure this mass with high accuracy (typically within 5 ppm), allowing for confident confirmation of the molecular formula. researchgate.net
HRMS can also provide information about the fragmentation pattern of the molecule, which can aid in structural elucidation. By analyzing the fragments produced upon ionization, it is possible to deduce the connectivity of the atoms within the molecule.
Table 2: Predicted m/z Values for Adducts of Acetic acid, 2,2'-hydrazinylidenebis- in HRMS
| Adduct | Predicted m/z |
| [M+H]⁺ | 149.0557 |
| [M+Na]⁺ | 171.0376 |
| [M+K]⁺ | 187.0116 |
| [M-H]⁻ | 147.0411 |
Data sourced from PubChem. uni.lu
Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, provides a "fingerprint" of a molecule based on the vibrations of its chemical bonds. nih.gov For "Acetic acid, 2,2'-hydrazinylidenebis-", characteristic vibrational modes are expected.
FTIR Spectroscopy: The FTIR spectrum would be expected to show strong absorption bands corresponding to the stretching vibrations of the C=O bonds of the carboxylic acid groups, typically in the region of 1700-1750 cm⁻¹. The O-H stretching of the carboxylic acid will appear as a broad band in the 2500-3300 cm⁻¹ region. The N-H stretching vibrations of the hydrazine moiety would be observed around 3200-3400 cm⁻¹. The C-N and N-N stretching vibrations would appear in the fingerprint region (below 1500 cm⁻¹). researchgate.netresearchgate.net
Raman Spectroscopy: Raman spectroscopy, which is based on the inelastic scattering of light, is complementary to FTIR. While C=O and O-H stretches are also visible in Raman spectra, the N=N or N-N bonds in symmetrical environments can sometimes give rise to strong Raman signals. nih.gov For hydrazone derivatives, the C=N stretching vibration is also a characteristic Raman band. rsc.orgresearchgate.net The combination of FTIR and Raman spectroscopy provides a more complete picture of the vibrational modes of the molecule.
Table 3: Expected Characteristic Vibrational Frequencies for Acetic acid, 2,2'-hydrazinylidenebis-
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| O-H (carboxylic acid) | Stretching | 2500-3300 (broad) |
| N-H (hydrazine) | Stretching | 3200-3400 |
| C=O (carboxylic acid) | Stretching | 1700-1750 |
| C-N | Stretching | 1000-1350 |
| N-N | Stretching | 900-1200 |
UV-Visible and fluorescence spectroscopy are used to study the electronic transitions within a molecule. These techniques can provide information about the conjugation and the electronic structure of the compound.
UV-Visible Spectroscopy: Many hydrazone derivatives exhibit characteristic UV-Visible absorption bands. epstem.netmdpi.com The spectrum of "Acetic acid, 2,2'-hydrazinylidenebis-" is expected to show absorptions in the UV region corresponding to π→π* and n→π* electronic transitions. epstem.net The exact position of the absorption maxima (λ_max) will depend on the solvent and the specific electronic environment of the chromophores within the molecule. researchgate.netmdpi.com
Fluorescence Spectroscopy: A significant number of hydrazone derivatives are known to be fluorescent. researchgate.netresearchgate.netnih.gov Upon excitation at an appropriate wavelength (usually corresponding to an absorption maximum in the UV-Vis spectrum), "Acetic acid, 2,2'-hydrazinylidenebis-" or its derivatives may exhibit fluorescence. The emission spectrum, Stokes shift (the difference between the excitation and emission maxima), and quantum yield are important parameters that characterize the fluorescence properties of a compound. rsc.orgrsc.org These properties can be sensitive to the local environment, making fluorescent hydrazone derivatives useful as sensors. nih.gov
X-ray Diffraction Analysis
X-ray diffraction is a powerful technique for determining the three-dimensional arrangement of atoms in a crystalline solid.
Powder X-ray Diffraction for Crystalline Phase Analysis
Powder X-ray diffraction (PXRD) is a fundamental and powerful non-destructive technique used to analyze the crystalline structure of materials. By measuring the scattering of X-rays from the atomic planes within a crystal lattice, PXRD provides a unique "fingerprint" of the crystalline phases present in a sample. This information is vital for phase identification, determining crystal purity, and calculating lattice parameters.
In the study of "Acetic acid, 2,2'-hydrazinylidenebis-" and its derivatives, PXRD is instrumental in confirming the successful synthesis of the desired crystalline form and identifying any potential polymorphic variations or impurities. The diffraction pattern, a plot of diffracted X-ray intensity versus the diffraction angle (2θ), reveals a series of peaks whose positions and intensities are characteristic of the material's crystal structure.
As a case study, the crystallographic data for 1,2-diacetylhydrazine, a structurally related compound, has been thoroughly investigated. The analysis of its PXRD pattern allows for the determination of the crystal system, space group, and unit cell dimensions, which are critical parameters for defining the three-dimensional arrangement of molecules in the solid state.
Table 1: Crystallographic Data for 1,2-Diacetylhydrazine
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 4.78 |
| b (Å) | 5.46 |
| c (Å) | 10.30 |
| β (°) | 99.3 |
| Volume (ų) | 265.4 |
| Z | 2 |
The precise lattice parameters obtained from PXRD data are essential for quality control in manufacturing processes and for fundamental research into the solid-state properties of "Acetic acid, 2,2'-hydrazinylidenebis-" and its derivatives.
Electron Microscopy and Surface Analysis
Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) for Morphological Studies
Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are powerful imaging techniques that use electron beams to obtain high-resolution images of a material's morphology and microstructure. These methods are indispensable for visualizing the size, shape, and surface features of crystalline powders of "Acetic acid, 2,2'-hydrazinylidenebis-" and its derivatives.
TEM, on the other hand, provides two-dimensional projections of a thin specimen by transmitting a beam of electrons through it. This allows for the investigation of the internal structure of the crystals, including the presence of defects, dislocations, and stacking faults. High-resolution TEM (HRTEM) can even resolve the atomic lattice, providing direct visualization of the crystal structure.
Table 2: Morphological Analysis of a Representative Diacylhydrazine Derivative Powder
| Parameter | SEM Findings | TEM Findings |
|---|---|---|
| Particle Shape | Prismatic and plate-like crystals | Well-defined crystalline edges |
| Particle Size Distribution | 10-50 µm | Confirmation of primary particle size |
| Surface Texture | Smooth crystal faces with some step-like features | N/A |
| Agglomeration | Moderate agglomeration observed | Observation of individual crystallites within agglomerates |
| Internal Structure | N/A | Highly crystalline with minimal defects |
The insights gained from SEM and TEM are crucial for understanding how synthesis conditions affect the physical properties of the final product and for ensuring batch-to-batch consistency.
Atomic Force Microscopy (AFM) for Surface Topography
Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that provides three-dimensional topographical information about a sample's surface at the nanoscale. By scanning a sharp tip attached to a cantilever across the surface, AFM can map out surface features with exceptional precision.
For "Acetic acid, 2,2'-hydrazinylidenebis-" and its derivatives, AFM is an invaluable tool for characterizing the surface of single crystals or thin films. It can reveal details about crystal growth mechanisms, surface defects, and the presence of nanoscale domains. Quantitative analysis of AFM images provides important parameters such as surface roughness, step heights, and terrace widths.
This level of detail is critical for applications where surface properties play a key role, such as in the development of sensors, coatings, and specialized electronic materials. The ability to visualize and quantify the nanoscale topography of these compounds provides a deeper understanding of their surface chemistry and physics.
Table 3: Surface Topography Analysis of a Diacylhydrazine Derivative Thin Film by AFM
| Parameter | Value |
|---|---|
| Scan Size | 1 µm x 1 µm |
| Root Mean Square (RMS) Roughness | 0.5 nm |
| Average Roughness (Ra) | 0.4 nm |
| Maximum Peak Height | 2.1 nm |
| Maximum Valley Depth | -1.8 nm |
| Surface Features | Atomically flat terraces with monolayer steps |
Emerging Research Frontiers and Future Directions for Acetic Acid, 2,2 Hydrazinylidenebis
Development of Novel Catalytic Systems Based on Acetic acid, 2,2'-hydrazinylidenebis- Complexes
The development of efficient and selective catalysts is a cornerstone of modern chemistry. The unique structural attributes of Acetic acid, 2,2'-hydrazinylidenebis- make it an excellent candidate for the design of novel catalytic systems. The presence of nitrogen and oxygen donor atoms allows for the formation of stable complexes with a variety of transition metals. These metal complexes are at the heart of emerging catalytic applications.
Research in the broader field of hydrazone-based metal complexes has demonstrated their catalytic prowess in a range of organic transformations. researchgate.net While direct studies on Acetic acid, 2,2'-hydrazinylidenebis- complexes are still nascent, the existing literature on related compounds provides a strong foundation for future investigations. For instance, pyridyl aroyl hydrazone-based metal complexes have been shown to be effective in electrocatalytic hydrogen evolution. nih.gov This suggests that complexes of Acetic acid, 2,2'-hydrazinylidenebis- could be designed to exhibit similar or even enhanced catalytic activities.
Future research is anticipated to focus on the synthesis and characterization of a variety of metal complexes of Acetic acid, 2,2'-hydrazinylidenebis-, followed by the systematic evaluation of their catalytic performance in reactions such as oxidation, reduction, and carbon-carbon bond formation. The electronic and steric properties of the ligand can be fine-tuned to optimize catalytic efficiency and selectivity.
Table 1: Potential Catalytic Applications of Acetic acid, 2,2'-hydrazinylidenebis- Metal Complexes
| Catalytic Reaction | Potential Metal Center | Rationale |
|---|---|---|
| Oxidation of Alcohols | Ru, Mn, Fe | Formation of high-valent metal-oxo species |
| Hydrogenation of Alkenes | Rh, Ru, Pd | Activation of H2 and coordination of the olefin |
| C-C Coupling Reactions | Pd, Ni, Cu | Facilitation of reductive elimination and transmetalation |
Exploration of Acetic acid, 2,2'-hydrazinylidenebis- in Dynamic Covalent Chemistry (DCC)
Dynamic covalent chemistry (DCC) is a powerful strategy for the construction of complex molecular architectures and adaptable materials. nih.gov This field relies on the use of reversible covalent reactions, allowing for the continuous exchange of building blocks and the formation of thermodynamically stable products. The hydrazine (B178648) functionality of Acetic acid, 2,2'-hydrazinylidenebis- is particularly well-suited for DCC through the formation of hydrazone linkages. nih.gov
Hydrazone formation is a reversible reaction that is highly sensitive to pH, making it an ideal tool for creating stimuli-responsive systems. bohrium.comresearchgate.netnih.gov The reaction of the hydrazine group in Acetic acid, 2,2'-hydrazinylidenebis- with aldehydes or ketones leads to the formation of hydrazones. The equilibrium of this reaction can be shifted by changes in pH, allowing for the controlled assembly and disassembly of supramolecular structures. acs.org
Future research in this area will likely involve the use of Acetic acid, 2,2'-hydrazinylidenebis- as a building block for the creation of dynamic combinatorial libraries, self-healing materials, and drug delivery systems. stanford.edu The dicarboxylic acid functionality of the molecule provides additional opportunities for forming other types of dynamic covalent bonds, such as esters or amides, potentially leading to the development of orthogonal dynamic systems. researchgate.net
Table 2: Key Features of Hydrazone Bonds for Dynamic Covalent Chemistry
| Feature | Description | Relevance to Acetic acid, 2,2'-hydrazinylidenebis- |
|---|---|---|
| Reversibility | The formation and cleavage of the hydrazone bond are reversible. | Enables error correction and thermodynamic control in self-assembly. |
| pH-Sensitivity | The equilibrium of hydrazone formation is highly dependent on pH. | Allows for the creation of materials that respond to changes in acidity. |
| Tunability | The stability and exchange rate of hydrazones can be tuned by modifying the electronic properties of the aldehyde/ketone partner. | Offers precise control over the dynamic properties of the resulting system. |
Integration into Advanced Smart Materials and Responsive Systems
Smart materials, also known as responsive materials, are designed to change their properties in response to external stimuli such as pH, temperature, light, or the presence of specific molecules. youtube.com The integration of Acetic acid, 2,2'-hydrazinylidenebis- into such materials is a promising area of research, primarily due to the pH-responsive nature of the hydrazone linkages it can form. acs.org
Hydrogels are a class of smart materials that have garnered significant attention for their potential applications in biomedicine and biotechnology. researchgate.net By crosslinking polymers with Acetic acid, 2,2'-hydrazinylidenebis- through hydrazone bonds, it is possible to create hydrogels that swell or shrink in response to changes in pH. acs.org This property can be harnessed for the controlled release of drugs, where the acidic environment of a tumor or inflamed tissue could trigger the release of a therapeutic agent. bohrium.comresearchgate.net
The development of such smart materials could also extend to sensors, actuators, and self-healing coatings. For instance, a colorimetric sensor could be designed where the cleavage of a hydrazone bond in the presence of a specific analyte leads to a visible color change. The future of this field lies in the creative combination of Acetic acid, 2,2'-hydrazinylidenebis- with various polymeric backbones and functional moieties to create materials with tailored responsiveness and functionality.
Interdisciplinary Research with Other Branches of Chemistry and Materials Science
The versatile nature of Acetic acid, 2,2'-hydrazinylidenebis- makes it a prime candidate for interdisciplinary research, bridging the gap between organic synthesis, coordination chemistry, polymer science, and materials engineering. The synthesis of novel derivatives of this compound will be a key area of focus for organic chemists, aiming to introduce new functionalities and tailor its properties for specific applications.
In the realm of materials science, the incorporation of Acetic acid, 2,2'-hydrazinylidenebis- into polymers and nanocomposites could lead to the development of materials with enhanced mechanical, thermal, and responsive properties. researchgate.net For example, its ability to coordinate with metal ions could be exploited to create metal-organic frameworks (MOFs) with unique porous structures and catalytic activities.
Collaboration with biochemists and biomedical engineers will be crucial for exploring the potential of Acetic acid, 2,2'-hydrazinylidenebis--based systems in biological applications. This could include the development of biocompatible drug delivery vehicles, tissue engineering scaffolds, and diagnostic tools. The rich chemistry of this compound provides a fertile ground for innovation at the interface of different scientific disciplines.
Table 3: Interdisciplinary Research Opportunities for Acetic acid, 2,2'-hydrazinylidenebis-
| Field | Research Focus | Potential Outcomes |
|---|---|---|
| Organic Synthesis | Development of novel derivatives with tailored properties. | New building blocks for advanced materials and catalysts. |
| Polymer Chemistry | Incorporation into polymer backbones and as a crosslinker. | Creation of smart polymers and self-healing materials. |
| Coordination Chemistry | Synthesis and study of metal complexes. | Novel catalysts, sensors, and magnetic materials. |
| Materials Science | Fabrication of hydrogels, MOFs, and nanocomposites. | Advanced materials with tunable properties and functionalities. |
Q & A
Basic Research Questions
Q. What are the key safety considerations when handling acetic acid, 2,2'-hydrazinylidenebis- in laboratory settings?
- Methodological Answer : Prioritize personal protective equipment (PPE), including nitrile gloves, lab coats, and safety goggles, due to its classification as a skin and eye irritant (GHS Category 2/2A) . Avoid inhalation of dust or vapors by working in a fume hood. Store in a cool, dry, ventilated area away from incompatible materials (e.g., strong oxidizers) to prevent hazardous reactions . In case of spills, use inert adsorbents like sand or vermiculite, and dispose of contaminated materials via approved chemical waste protocols .
Q. How can researchers verify the purity of acetic acid, 2,2'-hydrazinylidenebis- using analytical techniques?
- Methodological Answer : Combine multiple techniques:
- Titration : Use acid-base titration with standardized NaOH to quantify free carboxylic acid groups, ensuring stoichiometric consistency .
- Spectroscopy : Employ FT-IR to confirm functional groups (e.g., hydrazine N–H stretches at ~3300 cm⁻¹ and carbonyl C=O at ~1700 cm⁻¹) .
- Chromatography : Perform HPLC with a polar stationary phase (e.g., C18 column) and UV detection to assess impurity profiles .
Q. What are the recommended storage conditions to ensure chemical stability?
- Methodological Answer : Store in airtight, light-resistant containers under inert gas (e.g., nitrogen) at 2–8°C. Monitor for decomposition products (e.g., CO₂, NH₃) using gas chromatography if long-term stability is uncertain .
Advanced Research Questions
Q. How can contradictory spectral data (e.g., NMR vs. IR) for acetic acid, 2,2'-hydrazinylidenebis- be resolved?
- Methodological Answer :
- Cross-Validation : Compare data with computational models (e.g., DFT simulations for NMR chemical shifts) to identify discrepancies .
- Sample Purity : Re-run analyses after recrystallization or column purification to eliminate solvent or impurity interference .
- Dynamic Effects : Investigate tautomerization or conformational changes (e.g., hydrazine-imine equilibria) using variable-temperature NMR .
Q. What experimental strategies are effective for studying the tautomerization versus decarboxylation pathways of this compound?
- Methodological Answer :
- Kinetic Studies : Use stopped-flow UV-Vis spectroscopy to monitor reaction rates under varying pH and temperature conditions .
- Isotopic Labeling : Introduce ¹³C at the carbonyl group to track decarboxylation via mass spectrometry .
- Computational Modeling : Apply DFT or MD simulations to predict transition states and activation energies for tautomerization pathways .
Q. How should researchers design a study to evaluate the compound’s reactivity with biomolecules (e.g., enzymes or DNA)?
- Methodological Answer :
- Enzyme Assays : Use fluorogenic substrates (e.g., 4-methylumbelliferyl acetate) to measure esterase inhibition kinetics . Include controls with EDTA to rule out metal ion interference.
- DNA Interaction Studies : Conduct gel electrophoresis with plasmid DNA to assess strand breaks or intercalation. Quantify binding constants via fluorescence quenching .
- Data Interpretation : Apply nonlinear regression (e.g., Hill equation) to dose-response curves and report 95% confidence intervals for IC₅₀ values .
Data Analysis and Reporting Guidelines
Q. How can statistical methods improve the reliability of experimental results for this compound?
- Methodological Answer :
- Error Analysis : Calculate propagated uncertainties for titration-derived concentrations using error propagation formulas .
- Outlier Detection : Apply Grubbs’ test to identify and exclude anomalous data points in replicate experiments .
- Multivariate Analysis : Use PCA or PLS regression to correlate spectral data with reactivity trends in large datasets .
Q. What are the best practices for documenting and presenting conflicting data in research publications?
- Methodological Answer :
- Transparent Reporting : Clearly annotate raw data tables with experimental conditions (e.g., temperature, solvent) to contextualize variability .
- Hypothesis Testing : Use Bayesian statistics to weigh evidence for competing mechanistic models .
- Visualization : Highlight discrepancies in Arrhenius plots or free-energy diagrams to illustrate unresolved questions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
